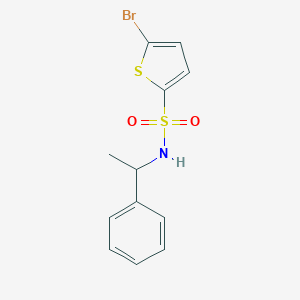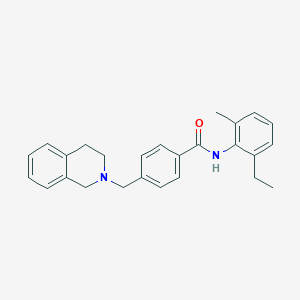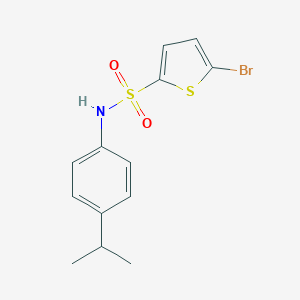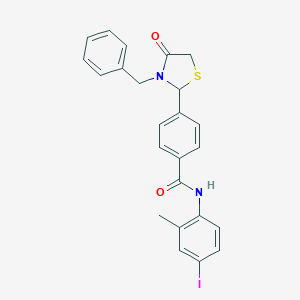![molecular formula C17H19Cl2N3O5S2 B296918 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296918.png)
2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, also known as DASA-58, is a small molecule inhibitor that has been used in scientific research for its potential anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action for 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide involves the inhibition of the protein kinase D (PKD) family of enzymes. PKD enzymes are involved in various cellular processes, including cell proliferation, migration, and survival. 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide binds to the catalytic domain of PKD enzymes, preventing their activation and downstream signaling. This results in the inhibition of various cellular processes that are critical for cancer cell growth and immune cell activation.
Biochemical and Physiological Effects
2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide inhibits cell proliferation and induces apoptosis, or programmed cell death. In immune cells, 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation and immune cell activation. In animal models, 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been shown to inhibit tumor growth and reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has several advantages for lab experiments, including its high potency and specificity for PKD enzymes. 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been extensively characterized using various analytical techniques, making it a reliable tool for studying PKD signaling. However, 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide also has some limitations, including its potential off-target effects and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide.
Orientations Futures
There are several future directions for 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide research, including the development of more potent and selective PKD inhibitors, the investigation of 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide in combination with other cancer therapies, and the exploration of 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide in other disease models, such as autoimmune diseases. Additionally, the use of 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide as a tool for studying PKD signaling in various cellular processes, such as cell migration and survival, could provide valuable insights into the role of PKD enzymes in these processes.
Méthodes De Synthèse
The synthesis method for 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide involves several steps, including the reaction of 2,5-dichloroaniline with methylsulfonyl chloride to form 2,5-dichloro(methylsulfonyl)aniline. This compound is then reacted with 3-amino-N-methylbenzamide to form the final product, 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide. The synthesis method has been optimized for high yield and purity, and the compound has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been used in scientific research for its potential anti-cancer and anti-inflammatory properties. In vitro studies have shown that 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. These findings suggest that 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide may have potential therapeutic applications in cancer and inflammatory diseases.
Propriétés
Formule moléculaire |
C17H19Cl2N3O5S2 |
|---|---|
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H19Cl2N3O5S2/c1-21(28(2,24)25)14-6-4-5-13(10-14)20-17(23)11-22(29(3,26)27)16-9-12(18)7-8-15(16)19/h4-10H,11H2,1-3H3,(H,20,23) |
Clé InChI |
ZSAFILNJGZTSLE-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C)S(=O)(=O)C |
SMILES canonique |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)

![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)
![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![N-(3-ethoxypropyl)-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296847.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)
![2-[({4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-isobutylbenzamide](/img/structure/B296850.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B296851.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B296853.png)

![2-[({5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296858.png)
